molecular formula C19H23O10PS B1667788 Briciclib CAS No. 865783-99-9

Briciclib

Cat. No. B1667788
M. Wt: 474.4 g/mol
InChI Key: LXENKEWVEVKKGV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Briciclib is a small molecule that has been used in trials studying the treatment of Lymphoma, Neoplasms, Advanced Solid Tumor, and Acute Lymphocytic Leukemia . It is a water-soluble derivative of ON-013100, a small molecule that binds to and inhibits eukaryotic translation initiation factor 4E (eIF4E) .


Molecular Structure Analysis

Briciclib has a molecular weight of 474.42 and a chemical formula of C19H23O10PS . It belongs to the class of organic compounds known as phenyl phosphates .


Physical And Chemical Properties Analysis

Briciclib is a small molecule with a chemical formula of C19H23O10PS and a molecular weight of 474.42 . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Application in Oncology

Briciclib is an experimental anti-cancer drug . It belongs to the Benzylstyryl sulfone family of small molecules and is currently being evaluated in a Phase 1 clinical trial .

Method of Application

Briciclib is administered intravenously once weekly as escalating doses in adult patients with advanced cancer and solid tumors . The starting dose of Briciclib in the Escalation Stage is 17 mg/week, with subsequent dose escalation levels of 35 mg, 70 mg, 140 mg, 280 mg, 560 mg, and 1120 mg .

Results or Outcomes

Application in Cell Cycle Regulation

Briciclib is a selective, orally bioavailable inhibitor of CDK4 and CDK6 . These proteins play a key role in cell cycle regulation, particularly the transition from the G1 (pre-DNA synthesis) to S (DNA synthesis) phase .

Method of Application

Briciclib is used in combination with other therapies to target the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation .

Results or Outcomes

Briciclib has been shown to enhance the clinical activity of existing anticancer therapies and delay the development of treatment resistance, without markedly increasing toxicity . It has a manageable tolerability profile and therapeutic potential for a variety of cancer types .

Safety And Hazards

Briciclib is an experimental anti-cancer drug and its safety profile is still being studied . It is advised to avoid inhalation and contact with skin, eyes, and clothing as the material may be an irritant .

Future Directions

Briciclib is currently being investigated in clinical trials for its potential anti-tumor effects . The future of Briciclib will depend on the results of these ongoing trials and subsequent regulatory approval processes.

properties

IUPAC Name

[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXENKEWVEVKKGV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O10PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Briciclib

CAS RN

865783-99-9
Record name Briciclib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Briciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BRICICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG93X96336
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Briciclib
Reactant of Route 2
Briciclib
Reactant of Route 3
Briciclib
Reactant of Route 4
Briciclib
Reactant of Route 5
Briciclib
Reactant of Route 6
Briciclib

Citations

For This Compound
26
Citations
N Jasani, B Desai, JM Betzu, T Dichwalkar, S Bapat… - Cancer Research, 2015 - AACR
… In this study we investigated and compared the anticancer activity of briciclib to ON 013100. … treatment with briciclib or ON 013100. In addition, we investigated the effect of briciclib and …
Number of citations: 1 aacrjournals.org
A Prasad, RP Kulkarni, E Papadopoulos… - Molecular Cancer …, 2015 - AACR
… briciclib. We are currently extending our biochemical analysis to evaluate the effect of briciclib … Conclusions: Our studies provide additional evidence that briciclib binds eiF4E to disrupt …
Number of citations: 0 aacrjournals.org
N Golob-Schwarzl, J Pilic, T Benezeder… - Journal of Investigative …, 2023 - Elsevier
… We specifically explored its inhibition by siRNA and briciclib, a specific eIF4E inhibitor, as a potential therapeutic approach. Our findings indicate that eIF4E and several other eIFs (eIF1A…
Number of citations: 0 www.sciencedirect.com
X Zhang, C Bi, T Lu, T Yue, W Zhang, X Zhang… - Blood, 2018 - Elsevier
… Moreover, we demonstrated that eIF4E knockdown or eIF4E/eIF4G disruptor Briciclib did not significantly affect MYC expression, whereas eIF4A inhibitor hippuristanol and rocaglates …
Number of citations: 1 www.sciencedirect.com
X Zhang, C Bi, T Lu, W Zhang, T Yue, C Wang, T Tian… - Leukemia, 2020 - nature.com
… Consistent with this finding, slight-to-moderate suppression of eIF4E using increasing doses of the putative eIF4E inhibitors briciclib or 4EG-I was unable to efficiently repress MYC …
Number of citations: 23 www.nature.com
X Wang, N Jiang, S Zhao, S Xi, J Wang, T Jing… - Bioorganic & medicinal …, 2017 - Elsevier
Two novel series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives bearing 1H-imidazole-4-carboxamido or (E)-3-hydrosulfonylacrylamido motifs (16–31 and 32–42) were …
Number of citations: 25 www.sciencedirect.com
X Zhang - 2019 - digitalcommons.unmc.edu
… (A) Impact of eIF4E inhibitor briciclib on MYC protein. Val and Ros50 cells were treated with increasing concentrations of briciclib for 24h. (B) Impact of eIF4E-eIF4G interaction inhibitor …
Number of citations: 0 digitalcommons.unmc.edu
SH Reich, PA Sprengeler, GG Chiang… - Journal of medicinal …, 2018 - ACS Publications
Dysregulated translation of mRNA plays a major role in tumorigenesis. Mitogen-activated protein kinase interacting kinases (MNK)1/2 are key regulators of mRNA translation integrating …
Number of citations: 125 pubs.acs.org
RR Asawa, C Danchik, A Zahkarov, Y Chen, T Voss… - Scientific reports, 2020 - Springer
Autosomal dominant polycystic kidney disease (ADPKD) is one of the most common inherited monogenic disorders, characterized by a progressive decline in kidney function due in …
Number of citations: 16 link.springer.com
CM Howard - 2020 - search.proquest.com
Triple-negative breast cancer (TNBC) remains clinically challenging as effective targeted therapies are still lacking. In addition, patient mortality mainly results from the metastasized …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.